

The Discovery and Synthesis of Secutrelvir (S-892216): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Secutrelvir (S-892216) is a second-generation, orally bioavailable, reversible covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an enzyme essential for viral replication. Developed by Shionogi & Co., Ltd., **Secutrelvir** has demonstrated potent antiviral activity against a range of SARS-CoV-2 variants. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical profile of **Secutrelvir**, intended for researchers and professionals in the field of drug development.

Discovery and Lead Optimization

The discovery of **Secutrelvir** stemmed from a lead optimization program building upon the first-generation 3CLpro inhibitor, ensitrelvir. The development process focused on enhancing antiviral potency and optimizing the pharmacokinetic profile. A key breakthrough in the discovery of S-892216 was the introduction of a nitrile warhead to a non-peptidic lead compound through structure-based drug design. This modification significantly increased the 3CLpro inhibition activity by 180-fold.[1][2][3][4][5]

Subsequent optimization efforts involved modifications to the P1 and P2 moieties of the molecule to improve metabolic stability while maintaining high inhibitory activity. This structure-activity relationship (SAR) exploration led to the identification of compound 17, later named



Secutrelvir (S-892216), which exhibited a balanced profile of potent enzymatic inhibition, strong cellular antiviral activity, and a favorable pharmacokinetic profile.[1]

Synthesis of Secutrelvir (S-892216)

A scalable, six-step manufacturing process for **Secutrelvir** has been developed with an overall yield of 41.3%.[2][6] The synthesis centers on the novel construction of a multi-substituted barbiturate skeleton.

The key steps of the synthesis are as follows:

- Condensation: A condensation reaction between carboxylic acids and urea is carried out using propylphosphonic acid anhydride (T3P).
- Cyclization: The resulting intermediate undergoes cyclization in the presence of 1,1'carbonyldiimidazole (CDI) and 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) to form the core
 barbiturate structure.
- Deoxychlorination: The barbiturate core is then subjected to deoxychlorination.
- Alkylation: This is followed by the introduction of a nitrile group via alkylation with 2bromoacetonitrile.
- Amine Substitution: The final step involves an SNAr amine substitution with 6,6-difluoro-2azaspiro[3.3]heptane to yield Secutrelvir.

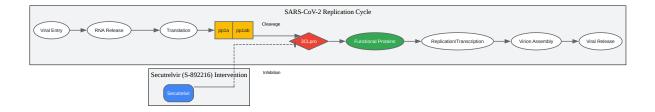
A more detailed, optimized process for commercial production has also been described, focusing on improving the cyclization and deoxychlorination steps, resulting in an increased overall yield of 62%.

Mechanism of Action

Secutrelvir is a reversible covalent inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro).[1][3][4][5] This viral enzyme is crucial for the post-translational processing of viral polyproteins into functional non-structural proteins, which are essential for viral replication and transcription.



By binding to the active site of the 3CLpro, **Secutrelvir** blocks the proteolytic activity of the enzyme, thereby interrupting the viral life cycle. The nitrile warhead of **Secutrelvir** forms a covalent bond with the catalytic cysteine residue in the active site of the 3CLpro.



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Mechanism of action of Secutrelvir.

Data Presentation

Table 1: In Vitro Activity of Secutrelvir (S-892216)



Parameter	Value	Cell Line / Condition	Reference
3CLpro IC50	0.655 nM	Enzymatic Assay	[1]
Antiviral EC50	2.48 nM	VeroE6/TMPRSS2 cells	[1][3][4][5]
2.21 nM	A549-Dual hACE2- TMPRSS2 cells	[1][4][7]	
3.36 nM	VeroE6/TMPRSS2 cells with P-gp inhibitor	[1][4][7]	_
Antiviral EC90	2.31 - 2.41 nM	Human Airway Epithelial Cells (hAECs)	[1][4][7]
Cytotoxicity CC50	> 100,000 nM	VeroE6/TMPRSS2 cells	[1][8]

Table 2: Antiviral Activity of Secutrelvir (S-892216) Against SARS-CoV-2 Variants



SARS-CoV-2 Variant	EC50 (nM) in VeroE6/TMPRSS2 cells	Reference
Wuhan	2.48	[1]
Alpha	3.13	[1]
Beta	2.27	[1]
Gamma	2.89	[1]
Delta	3.65	[1]
Omicron (BA.1)	5.56	[1]
Omicron (BA.2)	12.5	[1]
Omicron (BA.5)	10.3	[1]
Omicron (JN.1)	6.83	[1]

Table 3: Preclinical Pharmacokinetics of Secutrelvir (S-892216)

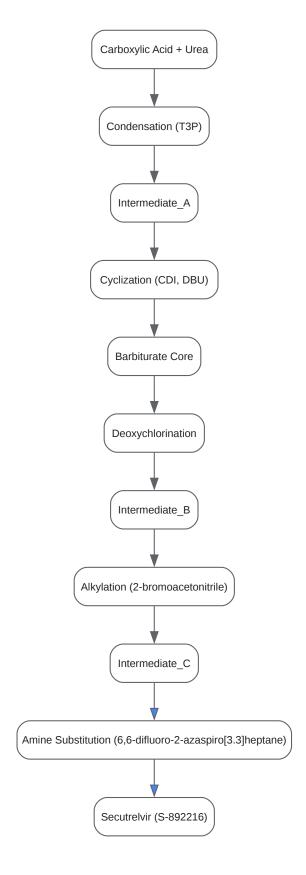


Species	Administration	Key Findings	Reference
Rat	Intravenous	Good metabolic stability	[1]
Oral	100% oral availability (F%)	[1][8]	
Subcutaneous (nanosuspension)	Prolonged plasma exposure, AUCinf of 316,000 ng·hr/mL (210 nm particles)	[9]	
Dog	Intravenous	Prolonged half-life (t1/2) of 24.9 h	[1][8]
Subcutaneous/Intram uscular (nanosuspension)	Prolonged plasma exposure	[9][10]	
Monkey	In vitro hepatocytes	Good metabolic stability	[1]
Human	In vitro hepatocytes	Good metabolic stability	[1]

Experimental Protocols General Synthesis of Secutrelvir (S-892216)

The following is a representative, high-level protocol for the synthesis of **Secutrelvir**. For detailed, step-by-step procedures, please refer to the primary literature.





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